molecular formula C23H24N4O2 B12177995 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12177995
M. Wt: 388.5 g/mol
InChI Key: QCQPQCRVWSKQDV-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The beta-carboline moiety can be synthesized via Pictet-Spengler condensation, which involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This can include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Halogens, nitro groups under electrophilic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the combination of both indole and beta-carboline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H24N4O2/c28-22(27-14-10-16-5-1-4-8-21(16)27)9-12-24-23(29)26-13-11-18-17-6-2-3-7-19(17)25-20(18)15-26/h1-8,25H,9-15H2,(H,24,29)

InChI Key

QCQPQCRVWSKQDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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